molecular formula C10H8FNS B15367701 4-(4-(Fluoromethyl)phenyl)thiazole

4-(4-(Fluoromethyl)phenyl)thiazole

Cat. No.: B15367701
M. Wt: 193.24 g/mol
InChI Key: FCXSLESIMZFUEX-UHFFFAOYSA-N
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Description

4-(4-(Fluoromethyl)phenyl)thiazole is a fluorinated thiazole derivative offered for research purposes. Compounds based on the thiazole scaffold are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological activities . The thiazole ring is a privileged structure found in various FDA-approved drugs and bioactive molecules, contributing to properties such as anticancer, antimicrobial, and anti-inflammatory effects . The incorporation of a fluorine atom, as in the fluoromethyl group of this compound, is a common strategy in lead optimization. Fluorine can influence the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and membrane permeability, making it a valuable building block in the development of novel therapeutic agents . Research Applications: This compound serves as a versatile synthetic intermediate. It can be used in the design and synthesis of new chemical entities for screening against biological targets. Specifically, its structure is suitable for exploring inhibitors for enzymes like α-amylase or for developing ligands that target proteins such as the aryl hydrocarbon receptor (AhR) or epidermal growth factor receptor (EGFR) . Researchers may also utilize it to create hydrazinyl-thiazole hybrids, which have shown promise in areas such as antiglycation research . Note: The specific mechanism of action, potency, and binding interactions for this compound are dependent on the final target and structural context within a larger molecule. Researchers are encouraged to consult the scientific literature for detailed studies on analogous 4-arylthiazole compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

4-[4-(fluoromethyl)phenyl]-1,3-thiazole

InChI

InChI=1S/C10H8FNS/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5H2

InChI Key

FCXSLESIMZFUEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CF)C2=CSC=N2

Origin of Product

United States

The Significance of Thiazole Scaffolds in Modern Chemical Science

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a structural motif of profound importance in contemporary chemical research. nih.govnih.gov Its derivatives are integral to a multitude of natural and synthetic compounds, exhibiting a broad spectrum of biological activities. globalresearchonline.netjocpr.com This versatility has established the thiazole scaffold as a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new therapeutic agents. nih.govglobalresearchonline.net The utility of thiazole derivatives spans a wide range of applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govjocpr.com

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, form the largest class of organic molecules. researchgate.netnih.gov Their prevalence is particularly notable in the realm of drug discovery and development, where it is estimated that over 85% of biologically active molecules incorporate a heterocyclic ring. cymitquimica.com The inclusion of heteroatoms like nitrogen, sulfur, and oxygen introduces unique physicochemical properties, such as modulated polarity, solubility, and the capacity for hydrogen bonding. cymitquimica.comacs.org These properties are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. cymitquimica.com Synthetic chemists leverage a variety of reactions, including cyclizations and condensation reactions, to construct these complex and valuable molecular frameworks. researchgate.net

The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern chemistry. nih.govmdpi.com Fluorine, being the most electronegative element, imparts unique properties to a molecule that are not achievable with other elements. researchgate.net The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. researchgate.netmdpi.com

Furthermore, the strategic placement of fluorine atoms can significantly alter a molecule's lipophilicity, pKa, and conformational preferences. mdpi.com These modifications can lead to improved membrane permeability, enhanced binding affinity to biological targets, and ultimately, increased potency and selectivity of a drug candidate. mdpi.commdpi.com The unique characteristics of fluorine make it a crucial tool for fine-tuning the properties of molecules for a wide array of research applications, from pharmaceuticals to advanced materials. nih.govraybiotech.com

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of specific nuclei.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For thiazole (B1198619) derivatives, the chemical shifts of the thiazole ring protons are particularly diagnostic. In the unsubstituted thiazole ring, the protons typically appear at distinct chemical shifts: H2 at ~8.9 ppm, H5 at ~7.9 ppm, and H4 at ~7.4 ppm. chemicalbook.com The presence of substituents significantly influences these chemical shifts.

For phenyl-substituted thiazoles, the aromatic protons of the phenyl ring typically appear in the range of 7.2 to 7.9 ppm. rsc.org For instance, in 2-amino-4-phenylthiazole, the phenyl protons are observed between 7.21 and 7.86 ppm, while the thiazole H5 proton appears at 6.98 ppm. rsc.org

¹H NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives
CompoundThiazole ProtonsPhenyl ProtonsOther ProtonsSolvent
Thiazole9.00 (H2), 7.93 (H5), 7.65 (H4)--acetone
2-Amino-4-phenylthiazole6.98 (H5)7.80-7.86 (m, 2H), 7.36 (dd, 2H), 7.21-7.30 (m, 1H)7.13 (s, 2H, NH₂)DMSO-d₆

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In thiazole derivatives, the carbon atoms of the thiazole ring exhibit characteristic chemical shifts. For the parent thiazole, the signals for C2, C4, and C5 are observed at approximately 157.4, 133.6, and 125.9 ppm, respectively. nih.gov

Substitution on the thiazole ring significantly alters these chemical shifts. For example, in 2-amino-4-phenylthiazole, the thiazole carbons resonate at δ 168.8 (C2), 150.3 (C4), and 102.0 (C5). rsc.org The presence of a fluorophenyl group introduces further changes and characteristic C-F coupling. In 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the thiazole carbons C2, C4, and C5 appear in the ranges of 168.3–170.6 ppm, 148.8–160.9 ppm, and 101.8–104.5 ppm, respectively. nih.gov

¹³C NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives
CompoundThiazole CarbonsPhenyl CarbonsSolvent
Thiazole157.4 (C2), 133.6 (C4), 125.9 (C5)-DMSO-d₆
2-Amino-4-phenylthiazole168.8 (C2), 150.3 (C4), 102.0 (C5)135.4, 129.0, 127.7, 126.0DMSO-d₆
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles168.3-170.6 (C2), 148.8-160.9 (C4), 101.8-104.5 (C5)Varies with arylidene substituentNot specified

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorinated Analogues

Fluorine-19 (¹⁹F) NMR is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. slideshare.net The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom. nih.govnih.gov

In the context of fluorinated phenylthiazoles, ¹⁹F NMR is crucial for confirming the presence and position of the fluorine substituent. For example, in compounds containing a 4-fluorophenyl group, a characteristic doublet is often observed for the ipso-carbon bonded to fluorine in the ¹³C NMR spectrum due to ¹JCF coupling, which can be correlated with the ¹⁹F NMR data. nih.gov The chemical shift of the fluorine atom itself in ¹⁹F NMR provides direct evidence of its environment. For instance, in a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the fluorine signal would be expected in a region characteristic for aryl fluorides. nih.gov The reference standard for ¹⁹F NMR is typically trichlorofluoromethane (CFCl₃), with chemical shifts reported in parts per million (ppm). colorado.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its bonds. Specific functional groups absorb at characteristic frequencies, allowing for their identification.

For thiazole derivatives, key vibrational bands include:

C=N stretching: This vibration for the thiazole ring is typically observed in the region of 1600-1693 cm⁻¹. nih.govresearchgate.net

Thiazole skeletal vibrations: These appear in the fingerprint region, often around 1570 cm⁻¹. nih.gov

C-H stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

C=C stretching: Aromatic C=C stretching vibrations typically occur in the 1400-1600 cm⁻¹ range. nih.gov

In a study of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, the C=N stretching was observed at 1693 cm⁻¹, and thiazole skeletal vibrations were seen at 1570 cm⁻¹. nih.gov For 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, a related heterocyclic system, C=C and C=N mixed stretching modes were observed at 1602, 1546, and 1481 cm⁻¹. ajchem-a.com

Characteristic FTIR Absorption Bands (cm⁻¹) for Thiazole Derivatives
Vibrational ModeFrequency Range (cm⁻¹)Example Compound(s)
C=N Stretching (Thiazole)1600-16932-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
Thiazole Skeletal Vibrations~15702-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles
Aromatic C=C Stretching1400-1600Various phenylthiazole derivatives

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-(4-(fluoromethyl)phenyl)thiazole, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern would provide further structural information. Common fragmentation pathways for thiazole derivatives involve cleavage of the thiazole ring and the bonds connecting the substituents. researchgate.net For instance, the fragmentation of 1,2,4-triazole derivatives, another class of nitrogen-containing heterocycles, often involves the sequential loss of small neutral molecules. researchgate.netresearchgate.net The presence of the phenyl and fluoromethyl groups would lead to characteristic fragment ions, such as those corresponding to the fluoromethylphenyl cation or the thiazole ring itself. The analysis of these fragments helps to piece together the structure of the parent molecule.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not available in the reviewed literature, analysis of closely related thiazole derivatives provides significant insight into the expected structural features. For instance, studies on various substituted phenyl-thiazole systems reveal how intermolecular forces dictate the packing of molecules in the crystal lattice. cardiff.ac.ukcardiff.ac.ukrsc.org These studies consistently elucidate the planarity of the thiazole ring and its dihedral angles with respect to the appended phenyl ring.

The crystallographic data for analogous compounds are typically presented in a standardized format, as exemplified by the data for 4-(4-bromophenyl)-2-(3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, a related heterocyclic structure. cardiff.ac.uk

Table 1: Example Crystallographic Data for an Analogous Thiazole Derivative (C₂₄H₁₆Br₂FN₃S)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 14.9517(9)
b (Å) 5.4857(3)
c (Å) 27.9582(17)
**β (°) ** 102.434(6)
**Volume (ų) ** 2239.4(2)
Z (molecules/unit cell) 4

Data sourced from a study on C₂₄H₁₆Br₂FN₃S, presented for illustrative purposes. cardiff.ac.uk

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. nih.govscirp.org This method maps the electron distribution of a molecule within its crystalline environment, providing a unique fingerprint of the forces holding the crystal together.

The analysis generates a three-dimensional surface around a molecule, which is color-coded to highlight different types of intermolecular contacts. Key graphical outputs include:

d_norm surface: This map highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of similar length in white, and longer contacts in blue. The red spots are particularly significant as they indicate the strongest interactions, such as hydrogen bonds. mdpi.com

In studies of similar thiazole-containing compounds, Hirshfeld analysis reveals that crystal packing is often dominated by a combination of weak van der Waals forces and more specific interactions. kayseri.edu.trnih.gov The most significant contributions typically arise from H···H, C···H/H···C, and contacts involving heteroatoms. nih.gov For example, in the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, H···H contacts account for the largest portion of the Hirshfeld surface. kayseri.edu.trnih.gov

Table 2: Example Quantitative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

Contact Type Contribution to Hirshfeld Surface (%)
H···H 39.2
H···C / C···H 25.2
Cl···H / H···Cl 11.4
O···H / H···O 8.0
S···H / H···S 5.1
N···H / H···N 3.9

Data sourced from a study on C₁₈H₁₆ClNO₂S. nih.gov

This quantitative analysis is crucial for understanding structure-property relationships, as the nature and strength of intermolecular interactions can influence physical properties such as melting point and solubility. rsc.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element present in a sample. The primary goal of this analysis is to confirm the empirical formula of a newly synthesized compound. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. nih.govnih.gov

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₈FNS.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) Percentage (%)
Carbon C 12.011 120.11 62.15
Hydrogen H 1.008 8.064 4.17
Fluorine F 18.998 18.998 9.83
Nitrogen N 14.007 14.007 7.25
Sulfur S 32.06 32.06 16.60

| Total | | | 193.24 | 100.00 |

In practice, research articles report both the calculated and experimentally found values, often with a tolerance of ±0.4%, which is considered an indicator of a successful synthesis and purification. For example, the analysis of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole showed a close match between the expected and observed values. nih.gov

Table 4: Example of Calculated vs. Found Elemental Analysis Data for an Analogous Compound (C₁₇H₁₄N₄S₂)

Element Calculated (%) Found (%)
Carbon 60.33 60.66
Hydrogen 4.17 4.15
Nitrogen 16.55 16.40
Sulfur 18.95 18.90

Data sourced from a study on 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. nih.gov

Computational and Theoretical Investigations of 4 4 Fluoromethyl Phenyl Thiazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of 4-(4-(fluoromethyl)phenyl)thiazole and its derivatives. These calculations provide a theoretical framework to understand the molecule's geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations, often using basis sets like B3LYP/6-311G(d,p), are employed to determine its optimized geometrical structure. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Orbitals)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. wikipedia.org A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. wikipedia.org For thiazole (B1198619) derivatives, the distribution of HOMO and LUMO can be influenced by the presence and nature of substituent groups. researchgate.netsemanticscholar.org For instance, electron-donating or electron-withdrawing groups can alter the energy levels of these frontier orbitals. semanticscholar.org

Calculated HOMO-LUMO Energies and Related Parameters for Thiazole Derivatives
CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
5CzCF3-6.19-2.164.03
5CzOCF3-6.38-2.064.32
5CzSCF3-6.19-2.164.03
5CzSF5-6.33-2.483.85

This table presents theoretical data for illustrative purposes, based on findings for similar fluorinated compounds, to highlight the typical range of HOMO-LUMO energies and gaps. The values for this compound itself would require specific DFT calculations. semanticscholar.org

Mulliken Charge Distribution and Electrostatic Potential Maps

Mulliken charge analysis is a method used to estimate the partial atomic charges in a molecule, providing information about the distribution of electrons among the atoms. researchgate.net This analysis helps in understanding the electrostatic interactions and reactivity of the molecule. For thiazole derivatives, the Mulliken charges can indicate which atoms are more likely to be involved in electrophilic or nucleophilic attacks. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net These maps are color-coded to show regions of positive and negative potential, which are indicative of electrophilic and nucleophilic sites, respectively. researchgate.net Red regions typically represent areas of high electron density and negative potential, attractive to electrophiles, while blue regions indicate electron-deficient areas with positive potential, attractive to nucleophiles. researchgate.net

Predicted Spectroscopic Data (Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can be used to predict various spectroscopic properties, including vibrational frequencies (infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are valuable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Theoretical vibrational analysis can help in the assignment of observed absorption bands in IR and Raman spectra to specific molecular vibrations, such as stretching, bending, and torsional modes. mdpi.comresearchgate.net For instance, DFT can predict the frequencies associated with the C=N stretching of the thiazole ring or the vibrations of the fluoromethyl group. nih.gov

Similarly, theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can aid in the assignment of signals in experimental NMR spectra. nih.govnih.gov Discrepancies between calculated and experimental values can sometimes be attributed to solvent effects or intermolecular interactions in the experimental sample. nih.gov

Molecular Modeling and Simulation Techniques

Beyond quantum chemical calculations on individual molecules, molecular modeling and simulation techniques are employed to study the interactions of this compound with other molecules, particularly biological macromolecules.

Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. rjptonline.org This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature and conformational stability of molecules. For this compound, MD simulations can provide critical insights into its behavior in a simulated biological environment, such as in aqueous solution. These simulations track the movements of atoms over time by solving Newton's equations of motion, offering a detailed picture of the molecule's flexibility, solvent interactions, and stable conformations.

Studies on related thiazole derivatives have demonstrated the utility of MD simulations in understanding their structural stability. nih.govmdpi.com For instance, simulations can reveal the root mean square deviation (RMSD) of the molecule's backbone from its initial structure, indicating how much it deviates over the simulation time. A stable RMSD profile suggests that the molecule maintains a consistent conformation. mdpi.com The root mean square fluctuation (RMSF) of individual atoms or functional groups can also be analyzed to identify regions of high flexibility. In the case of this compound, the phenyl-thiazole linkage would be a key area of interest for its rotational freedom.

The stability of a ligand-protein complex, which is crucial for drug design, can also be assessed using MD simulations. While this article excludes biological activity, the principles of assessing binding stability are relevant to the molecule's intrinsic properties. For example, a stable complex is often characterized by minimal fluctuations and persistent interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation. mdpi.commdpi.com For this compound, the fluoromethyl group can influence its interactions and conformational stability due to the unique properties of the C-F bond. acs.orgnih.gov

A typical MD simulation setup for this compound would involve placing the molecule in a periodic box of water molecules, neutralizing the system with ions, and then subjecting it to energy minimization and equilibration steps before the production run. The simulation would be run for a sufficient duration, often on the nanosecond to microsecond timescale, to capture relevant molecular motions. mdpi.commdpi.com

Table 1: Representative Parameters for a Molecular Dynamics Simulation of this compound

ParameterValue/Description
Force Field AMBER, CHARMM, or GROMOS
Solvent Model TIP3P or SPC/E water
System Size ~10,000 - 50,000 atoms
Temperature 300 K (physiological temperature)
Pressure 1 atm
Simulation Time 100 ns - 1 µs
Ensemble NPT (isothermal-isobaric)
Analysis Metrics RMSD, RMSF, Radial Distribution Functions

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Thiazoles (excluding biological activity relationships)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. doi.orgresearchgate.net This approach is particularly valuable for screening large numbers of compounds and prioritizing them for synthesis and experimental testing. For fluorinated thiazoles, including this compound, QSPR models can be developed to predict a range of properties without the need for extensive laboratory measurements.

The foundation of a QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges). mdpi.com For fluorinated compounds, specific descriptors related to the fluorine atoms, such as their count or electronic influence, can be particularly important. researchgate.net

Once a set of descriptors is calculated for a series of related compounds with known experimental property values, statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest. mdpi.com The predictive power of the resulting QSPR model is then rigorously evaluated using internal and external validation techniques. mdpi.com

For fluorinated thiazoles, QSPR models could be developed to predict properties such as:

Aqueous Solubility: A critical parameter influencing a compound's behavior in biological systems.

Lipophilicity (logP): The octanol-water partition coefficient, which is important for membrane permeability. researchgate.net

Melting Point: A fundamental physical property.

Refractive Index: An optical property related to molecular polarizability.

A study on fluorobenzene derivatives successfully used descriptors derived from Density Functional Theory (DFT) calculations to build a robust QSPR model for predicting logP values. researchgate.net Similarly, for fluorinated thiazoles, a combination of topological and quantum chemical descriptors would likely yield predictive models for various physicochemical properties.

Table 2: Examples of Molecular Descriptors for QSPR Modeling of Fluorinated Thiazoles

Descriptor ClassExample DescriptorsPredicted Property
Constitutional Molecular Weight, Number of Fluorine AtomsGeneral Physicochemical Properties
Topological Balaban J index, Kier & Hall Connectivity IndicesSolubility, Boiling Point
Geometrical Molecular Surface Area, Molecular VolumeLipophilicity, Melting Point
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesPolarity, Reactivity
Quantum Chemical Total Energy, Electronegativity, HardnessElectronic Properties, Stability

Applications of 4 4 Fluoromethyl Phenyl Thiazole As a Versatile Chemical Scaffold and Building Block

Design and Synthesis of Advanced Molecular Scaffolds for Chemical Biology Research

In the realm of chemical biology and drug discovery, the 4-(4-(fluoromethyl)phenyl)thiazole core serves as a foundational structure for the design and synthesis of advanced molecular scaffolds. Thiazole-containing compounds are integral to a wide array of biologically active agents, including antibiotics and anticancer drugs. researchgate.net The versatility of the thiazole (B1198619) ring allows for modifications at various positions, enabling the development of extensive compound libraries for screening and optimization. researchgate.nettcichemicals.com The synthesis of derivatives often involves multi-step reactions, starting from precursors like substituted phenylthiazoles, which are then elaborated to introduce diverse functional groups. psu.edurevistabionatura.com This synthetic tractability makes the this compound scaffold a valuable starting point for creating novel molecules with tailored biological activities.

The systematic chemical modification of the this compound scaffold is crucial for understanding its structure-activity relationships (SAR). SAR studies reveal how specific structural features of a molecule influence its interactions with biological targets, such as enzymes or receptors. The thiazole ring itself is a key pharmacophoric element, often involved in critical binding interactions. rug.nl

The introduction of a fluorine-containing group, such as the fluoromethylphenyl moiety, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. rug.nl For instance, in the development of enzyme inhibitors, the substitution pattern on the phenyl ring attached to the thiazole core is critical. Studies on related phenylthiazole derivatives have shown that the position and nature of substituents significantly impact biological potency. In a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, modifications around the core structure led to potent and selective compounds. Similarly, research on hydrazinyl thiazole derivatives as potential anticancer agents revealed that substitutions on the phenyl ring are crucial for their antiproliferative activity. revistabionatura.com The fluoromethyl group in this compound can influence interactions through favorable steric and electronic effects, potentially improving a compound's pharmacological profile.

Below is a data table summarizing SAR findings for related thiazole derivatives, illustrating how structural changes affect biological activity.

Base ScaffoldModificationTarget/ActivitySAR InsightsReference(s)
PhenylthiazoleSubstitution on the phenyl ring (e.g., halogens, methyl)AnticonvulsantPara-halogen substitution on the phenyl ring is important for activity. researchgate.net
2-Amino-4-phenylthiazoleModifications at the P2 positionRenin InhibitionThe 2-amino-4-thiazolyl moiety is a key feature for potent inhibition.
HydrazinylthiazoleSubstitution on the phenyl ringAnticancer (eIF4E/eIF4G inhibition)The nature and position of substituents on the phenyl ring are critical for antiproliferative effects. revistabionatura.com
4-(4-Fluorophenyl)thiazoleAddition of a 2,6-dimethylphenol (B121312) group at the 2-amino positionAnti-inflammatory (5-Lipoxygenase inhibition)The specific combination of the fluorophenylthiazole and dimethylphenol moieties leads to potent and selective inhibition.
Phenyl triazole/thiazoleConversion from an indazole coreTrkA Kinase InhibitionPhenyl triazole derivatives showed better activity than the corresponding phenyl thiazole derivatives in this specific series.

This table is generated based on data from related thiazole compounds to illustrate SAR principles.

The this compound structure is a valuable tool in modern drug design strategies like scaffold hopping and bioisosteric replacement. Scaffold hopping aims to identify novel core structures (scaffolds) that maintain the essential geometric arrangement of functional groups required for biological activity, while offering improved properties or novel intellectual property. For example, a scaffold hopping approach was used to convert the fused indazole core of the drug Entrectinib into a phenyl thiazole skeleton to develop new TrkA inhibitors. The inherent rigidity and defined geometry of the phenylthiazole unit make it an excellent candidate for such strategies.

Bioisosteric replacement is the substitution of one atom or group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity, selectivity, or pharmacokinetic profile. The thiazole ring is recognized as a bioisostere for other groups, such as the carbonyl group, as demonstrated in a series of potent 5-HT3 receptor antagonists. researchgate.net The fluoromethyl group (-CH2F) itself can be considered a bioisostere for a hydroxyl group (-OH) or a methyl group (-CH3), offering a unique blend of size, polarity, and hydrogen bonding capability that can fine-tune molecular interactions. The strategic use of fluorine as a bioisostere for hydrogen can also block metabolic pathways, increasing a drug's half-life. rug.nl

Integration into Functional Materials Science

Beyond its applications in biology, the this compound scaffold is relevant to the field of functional materials science. The electronic properties and structural rigidity of the thiazole ring are advantageous for creating advanced materials with specific optical and electronic functions. Thiazole-based moieties have been widely incorporated into various organic materials, demonstrating their utility in this domain.

Thiazole and its derivatives are important building blocks for organic semiconductors due to the electron-withdrawing nature of the imine (C=N) bond within the ring. This property helps to lower the energy levels of the molecular orbitals (HOMO/LUMO), which is beneficial for creating n-type (electron-transporting) and p-type (hole-transporting) semiconductor materials used in organic electronic devices. The incorporation of thiazole units into small molecules and polymers has led to high-performance materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs).

The 4-phenylthiazole (B157171) structure provides a rigid, planar, and π-conjugated system that facilitates charge transport. The presence of the 4-(fluoromethyl)phenyl group on the thiazole scaffold can further tune the material's electronic properties. Fluorination is a known strategy to lower the LUMO energy level, which can enhance electron injection and transport, as well as improve the ambient stability of the semiconductor device. For instance, a study on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA) thin films confirmed its potential as an organic semiconductor, where the phenylthiazole acts as an acceptor moiety in an intramolecular charge transfer process.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is critical in defining the structure, porosity, and functionality of the MOF. Thiazole-containing molecules, such as this compound, are attractive candidates for use as ligands in MOF synthesis. The nitrogen and sulfur heteroatoms in the thiazole ring can act as coordination sites for metal ions.

Thiazole-based MOFs have been explored for various applications, including luminescent sensing and gas separation. The functionalization of these ligands is a key strategy to tune the properties of the resulting framework. Introducing fluorine atoms or trifluoromethyl groups onto the organic ligand can create specific adsorption sites and alter the framework's affinity for certain guest molecules. For example, MOFs functionalized with fluorinated groups have shown unique structural features and enhanced performance in gas and vapor adsorption. Therefore, the this compound ligand could be used to construct novel MOFs with tailored pore environments and functionalities, potentially for applications in selective gas storage or catalysis.

Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal, known as mesogens, tend to align in a specific direction while still having some freedom to move. This behavior is highly dependent on the molecular shape, which is typically elongated and rigid (calamitic).

Derivatives of 2,4-disubstituted-1,3-thiazole have been synthesized and shown to exhibit liquid crystalline properties. The rigid and linear structure of the phenylthiazole core makes it an excellent candidate for designing mesogens. psu.edu Studies on various thiazole derivatives, often incorporated into Schiff base or azo-linked structures, have demonstrated the formation of nematic and smectic liquid crystal phases. The presence of the thiazole ring can induce flexibility in the molecular structure, which favors the formation of the nematic phase. While specific studies on the liquid crystalline behavior of this compound are not prominent, its inherent structural characteristics—a rigid core with a terminal phenyl group—suggest its potential as a component in the fabrication of novel liquid crystalline materials. The fluoromethyl substituent could influence intermolecular interactions and packing, thereby modulating the transition temperatures and stability of the resulting mesophases.

Development of Molecular Probes for Fundamental Biological and Chemical Systems

The rational design of molecular probes is a cornerstone of modern chemical biology and analytical chemistry, enabling the visualization and study of complex processes in their native environments. These probes often rely on a core scaffold that possesses specific photophysical properties, such as fluorescence, which can be modulated upon interaction with a target analyte or environment. The thiazole ring system is a well-established component in the development of such probes, valued for its rigid, planar structure and versatile electronic properties.

While direct and extensive research on this compound as a molecular probe is not widely documented, its structural composition makes it a promising candidate as a building block for creating novel sensing tools. The inherent characteristics of the phenylthiazole core, combined with the unique properties of the fluoromethyl group, provide a versatile platform for developing probes for various biological and chemical systems.

Fluorescent sensing tools are crucial for understanding biological systems. nih.gov Thiazole-based dyes, such as Thiazole Orange (TO), have gained significant attention due to their "turn-on" fluorescence response. nih.govnih.gov These dyes typically exhibit low fluorescence in solution but show a dramatic increase in emission upon binding to targets like nucleic acids (DNA or RNA) or proteins. nih.govnih.gov This behavior stems from the restriction of intramolecular rotation within the dye molecule upon binding, a principle that can be applied to probes built from a this compound scaffold. nih.gov The phenylthiazole core can provide the necessary rigidity and π-stacking interactions that are crucial for such turn-on mechanisms.

The development of probes from heterocyclic scaffolds is a major focus in medicinal and materials chemistry. nih.gov The thiazole moiety is particularly valued for its chemical stability and the ability to be functionalized, allowing for the fine-tuning of its properties. nih.gov For this compound, the phenyl and thiazole rings form a conjugated system that is expected to have inherent fluorescent properties. The true potential lies in using this compound as a versatile building block, where additional functional groups can be attached to the scaffold to create specificity for a particular target.

Detailed Research Findings

Although specific studies detailing the use of this compound for molecular probes are limited, we can infer its potential based on the well-documented applications of related thiazole-containing structures. The core principle involves linking the thiazole scaffold to a recognition element (for target binding) and modulating its electronic environment to produce a detectable signal.

The fluoromethyl group (-CH₂F) on the phenyl ring offers a unique advantage. The presence of the fluorine-19 (¹⁹F) isotope, which is 100% naturally abundant and has a high gyromagnetic ratio, makes this compound potentially useful as a probe for ¹⁹F Magnetic Resonance Imaging (MRI) or NMR spectroscopy. ¹⁹F MRI is a powerful technique for in vivo imaging because of the near-total absence of background signal in biological systems. A molecular probe built from this scaffold could be designed to report on its local environment (e.g., pH, ion concentration, enzyme activity) through changes in the ¹⁹F NMR chemical shift.

The table below summarizes the key structural components of this compound and their potential contributions to its function as a molecular probe.

Structural ComponentPropertyPotential Application in Molecular Probes
Thiazole Ring Heteroaromatic, rigid, electron-richServes as a core fluorophore. Its planar structure facilitates intercalation or binding into cavities of biomolecules like proteins and nucleic acids. nih.govnih.gov
Phenyl Ring Aromatic systemExtends the π-conjugated system, influencing the absorption and emission wavelengths. Acts as a point for further functionalization.
Phenylthiazole Linkage Rotatable single bondThe degree of intramolecular rotation around this bond can influence fluorescence quantum yield. Restriction of this rotation upon binding to a target can lead to a "turn-on" fluorescent signal. nih.gov
Fluoromethyl Group (-CH₂F) Contains ¹⁹F isotopeEnables use as a probe for ¹⁹F NMR or MRI, allowing for background-free detection and imaging in biological systems. Can also influence the electronic properties and binding interactions of the molecule.

By leveraging these features, this compound can serve as a foundational scaffold for a new class of dual-modality probes, capable of being detected by both fluorescence spectroscopy and ¹⁹F NMR. This dual-detection capability is highly desirable for validating biological findings across different analytical platforms. Future research would involve the synthesis of derivatives where specific targeting moieties are appended to this core structure to create probes for enzymes, receptors, or other biomolecules of interest.

Q & A

Q. How to reconcile discrepancies between in silico predictions and in vitro results?

  • Methodology: Re-optimize force field parameters (e.g., AMBER vs. CHARMM) for docking accuracy. Validate false negatives/positives via SPR (surface plasmon resonance) to measure actual binding kinetics .

Tables

Table 1. Impact of Substituents on Biological Activity

SubstituentTargetIC₅₀ (µM)Key InteractionReference
4-(Trifluoromethyl)AChE0.07π–π with Trp286
4-MethylsulfonylCOX-20.12Hydrophobic pocket
4-FluorophenylLeishmania1.5Membrane disruption

Table 2. Stability of Derivatives in Different Solvents

SolventpHDegradation (%)Half-life (h)Reference
PBS7.43>24
Ethanol7.0812
DMSO6.5156

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